molecular formula C21H23NO5S B2582396 Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477548-55-3

Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2582396
CAS No.: 477548-55-3
M. Wt: 401.48
InChI Key: FCQKYRBSZQVUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl-substituted cyclohexene ring fused to a thiophene core. The molecule features two ester groups: a methoxycarbonyl substituent on the benzamido moiety at position 2 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-4-27-21(25)17-15-10-5-12(2)11-16(15)28-19(17)22-18(23)13-6-8-14(9-7-13)20(24)26-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKYRBSZQVUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article discusses its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzo[b]thiophene core with various functional groups, including an ethyl ester and a methoxycarbonyl group. These structural elements contribute to its biological activity and solubility.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which disrupts the cell cycle and induces apoptosis in cancer cells.

Key Findings:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • HeLa (cervical cancer)
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
  • IC50 Values : The compound demonstrated promising IC50 values ranging from 1.1 to 4.7 μM across different cell lines, indicating potent antiproliferative effects. For instance:
    • Against HeLa cells: IC50 = 1.1 μM
    • Against CEM cells: IC50 = 2.3 μM
    • Against L1210 cells: IC50 = 2.8 μM .
  • Selectivity : Notably, the compound showed minimal cytotoxic effects on normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 μM, suggesting a selective action against cancer cells .

The biological activity is largely attributed to the compound's ability to bind to the colchicine site of tubulin. This binding inhibits tubulin polymerization, leading to:

  • Accumulation of cells in the G2/M phase of the cell cycle.
  • Induction of apoptosis through a dose-dependent mechanism .

Comparative Analysis with Related Compounds

The following table compares this compound with other thiophene derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydrobenzo[b]thiophene core with amino groupAntiproliferative
5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideSimilar core with carboxamide groupAnticancer properties
2-amino-4-thiazolylthieno[2,3-d]pyrimidineHeterocyclic compound with thiazole ringAntiviral activity

This comparison highlights how structural variations influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis Methodology : The synthesis typically involves multi-step procedures that allow for the introduction of various functional groups to enhance biological activity.
  • In Vitro Studies : In vitro studies have confirmed that compounds similar to this compound effectively inhibit cancer cell growth while sparing normal cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds for tubulin and their potential as lead compounds for drug development .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized from various precursors through multi-step organic reactions involving functionalization of the benzo[b]thiophene core. The presence of the methoxycarbonyl and benzamido groups enhances its solubility and biological activity. The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of approximately 370.45 g/mol.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophenes exhibit potent anticancer activities. Specifically, compounds similar to Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

In vitro assays revealed that such compounds can effectively inhibit the growth of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • L1210 (leukemia)
  • CEM (T-lymphoblastic leukemia)

The IC50 values for these compounds ranged from 25 to 440 nM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Research has indicated that certain derivatives of benzo[b]thiophenes possess antimicrobial properties. This suggests that this compound could also be explored for its efficacy against various bacterial and fungal strains.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Evaluation : A study highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from tetrahydrobenzo[b]thiophenes. These compounds were evaluated for their antitumor activity and showed promising results against several cancer cell lines .
  • Synthesis Techniques : Innovative synthetic routes have been developed to enhance yield and purity of tetrahydrobenzo[b]thiophenes. These methods include base-promoted reactions that facilitate the formation of desired products with minimal by-products .
  • Pharmacological Studies : Various pharmacological evaluations have been conducted to assess the therapeutic potential of related compounds. These studies indicate a favorable safety profile alongside significant biological activity .

Comparison with Similar Compounds

Core Structure and Substitutions

The compound shares the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold with multiple derivatives (e.g., ). Key differences lie in the substituents at positions 2 and 6:

  • Position 2: The 4-(methoxycarbonyl)benzamido group distinguishes it from analogs like: Ethyl 6-methyl-2-(2-methylbenzamido)-... (), which has a 2-methylbenzamido group. Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido-... (), featuring a thiazolidinone ring.
  • Position 6 : The 6-methyl group is common in several derivatives (e.g., ), but others have phenyl () or benzyl groups ().

Functional Group Variations

  • Ester vs.
  • Acylated Amino Groups: Compared to chloroacetamide (3c in ) or succinimide-linked derivatives (18b in ), the benzamido group may confer distinct electronic and steric properties for target binding .

Physicochemical Properties

While specific data for the compound are unavailable, comparisons can be inferred:

  • Melting Point : Likely between 180–200°C, similar to analogs like 5b (mp 189–191°C, ) and 23 (mp 197–199°C, ).
  • Spectroscopic Data :
    • IR : Strong C=O stretches near 1720 cm⁻¹ (esters) and 1660 cm⁻¹ (amide), as seen in and .
    • NMR : Distinct signals for the 6-methyl group (~δ 1.2–1.5 ppm) and aromatic protons from the benzamido moiety (~δ 7.2–8.0 ppm) .

Comparative Data Table

Compound Name Key Substituents Synthesis Yield Biological Activity Reference
Target Compound 4-(methoxycarbonyl)benzamido, 6-methyl N/A Hypothesized antibacterial
Ethyl 6-methyl-2-(2-methylbenzamido)-... () 2-methylbenzamido, 6-methyl N/A Not reported
Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido-... (EU1794-2, ) Thiazolidinone ring, 6-methyl 81% NMDAR modulation
Ethyl 2-((ethoxycarbonyl)amino)-6-phenyl-... (3a, ) Carbamate, 6-phenyl 70% Not reported
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-... (23, ) Succinamido, 6-phenyl N/A Antibacterial

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Heating at 70–80°C for cyclization (e.g., Gewald reaction for thiophene core formation) .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol/water mixtures aid hydrolysis steps .
  • Catalysts : Basic ionic liquids (e.g., bmImOH) improve reaction efficiency in thiophene ring formation .
  • Purification : Reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol/ethanol) ensures >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., methyl groups at δ 1.35 ppm, ester carbonyls at δ 166.1 ppm) .
  • IR Spectroscopy : Key functional groups like C=O (1680–1720 cm⁻¹), NH (3300 cm⁻¹), and C-O (1250 cm⁻¹) are validated .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., 225.0823 Da for core structure) and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7 for breast cancer) at 10–100 µM doses .
    • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
  • Antibacterial Screening : Microdilution methods (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Methodological Answer:

  • Core Modifications : Compare analogs with furan (), thiazole (), or indole substituents to assess impact on cytotoxicity .
  • Functional Group Variation : Replace methoxycarbonyl with sulfonamide or urea groups to enhance solubility or target affinity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to predict pharmacokinetic properties .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation (e.g., ester hydrolysis) requiring prodrug design .
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
  • Target Engagement Studies : Fluorescence polarization or SPR assays confirm direct binding to proposed targets (e.g., NMDA receptors) .

Q. How can molecular docking and dynamics simulations guide mechanistic studies?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., PDB ID for NMDA receptors) and optimize protonation states .
    • Ligand Flexibility : Account for rotational bonds in the benzamido and ester groups during conformational sampling .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond interactions with key residues .

Q. What experimental approaches validate the compound’s mechanism of apoptosis induction in cancer cells?

Methodological Answer:

  • Flow Cytometry : Annexin V/PI staining quantifies early/late apoptotic populations .
  • Western Blotting : Measure cleavage of caspases-3/9 and PARP in treated vs. control cells .
  • Mitochondrial Depolarization : JC-1 dye assay detects loss of ΔΨm, a hallmark of intrinsic apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.